3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

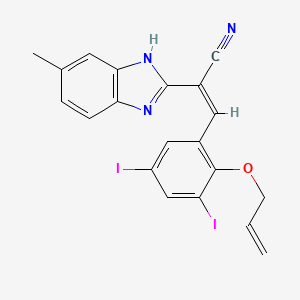

3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its wide range of applications in medicinal chemistry and other scientific fields.

Mechanism of Action

Target of Action

The primary targets of 3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 , which are key proteins involved in cell signaling pathways . These proteins play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

This compound interacts with its targets by inhibiting the kinase activity of EGFR and HER-2 . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR and HER-2 signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting EGFR and HER-2, the compound disrupts these pathways, potentially leading to the death of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . This is due to the compound’s ability to disrupt the signaling pathways regulated by EGFR and HER-2 .

Biochemical Analysis

Biochemical Properties

3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the 1,3,4-thiadiazole ring in the compound is known to inhibit the activity of certain kinases, such as ERK1/2, which are involved in cell signaling pathways . This inhibition can disrupt cellular processes, leading to potential therapeutic effects against cancer and other diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle progression through the G1 to S phase, thereby promoting cell proliferation . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation and cancer progression . This inhibition can result in changes in gene expression and cellular behavior, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure can lead to degradation, affecting its efficacy and safety. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation, thereby influencing cellular metabolism . These interactions can lead to changes in metabolic pathways, contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for understanding its therapeutic potential and optimizing its delivery in clinical settings.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression. This localization is crucial for its biological effects and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-phenoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Substituted phenoxy or benzamide derivatives.

Scientific Research Applications

3-phenoxy-N-(1,3,4-thiad

Properties

IUPAC Name |

3-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(17-15-18-16-10-21-15)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELWNNHODJPXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyanobenzyl 2-chloro-5-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5281067.png)

![2-[2-(2-chlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5281080.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5281090.png)

![4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride](/img/structure/B5281099.png)

![4-fluoro-N-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B5281108.png)

![5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B5281112.png)

![4-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5281113.png)

![(2S*,4R*)-2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B5281117.png)

![6-[(4-benzylmorpholin-2-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5281123.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B5281130.png)

![1-(4-fluorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B5281142.png)

![N-benzyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5281147.png)